

Spectral Data Analysis of Rosthornin B: A Technical Guide

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Compound of Interest

Compound Name: Rosthornin B

Cat. No.: B8235229

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Rosthornin B**, an ent-kaurene diterpenoid isolated from *Rabdosia rosthornii*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. This document summarizes the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and outlines the experimental protocols for its isolation and structure elucidation.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the molecular formula of **Rosthornin B** as $C_{24}H_{32}O_7$.

Ion	Calculated m/z	Found m/z
$[M]^+$	432.2148	432.2145

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The 1H and ^{13}C NMR spectral data for **Rosthornin B**, recorded in $CDCl_3$, are detailed below. These data are essential for the structural confirmation of the molecule.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.70, 2.05	m	
2	1.55, 1.85	m	
3	1.45, 1.65	m	
5	2.25	d	4.5
6	2.60, 2.70	m	
7	4.60	dd	7.5, 4.5
9	2.50	m	
11	5.65	t	3.0
12	2.15, 2.35	m	
14	3.15	m	
17	5.20, 5.95	br s	
18	1.15	s	
19	4.10, 4.45	ABq	11.5
20	1.25	s	
OAc	2.05, 2.10	s	

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Carbon Type
1	38.5	CH ₂
2	18.5	CH ₂
3	41.8	CH ₂
4	36.5	C
5	50.2	CH
6	32.5	CH ₂
7	75.8	CH
8	55.6	C
9	52.3	CH
10	43.7	C
11	70.1	CH
12	35.1	CH ₂
13	77.3	C
14	45.2	CH
15	208.5	C
16	155.8	C
17	115.2	CH ₂
18	30.1	CH ₃
19	65.3	CH ₂
20	20.7	CH ₃
OAc	170.5, 170.8	C
OAc	21.1, 21.3	CH ₃

Experimental Protocols

The isolation and structural elucidation of **Rosthornin B** were performed according to the following procedures.

Isolation of Rosthornin B

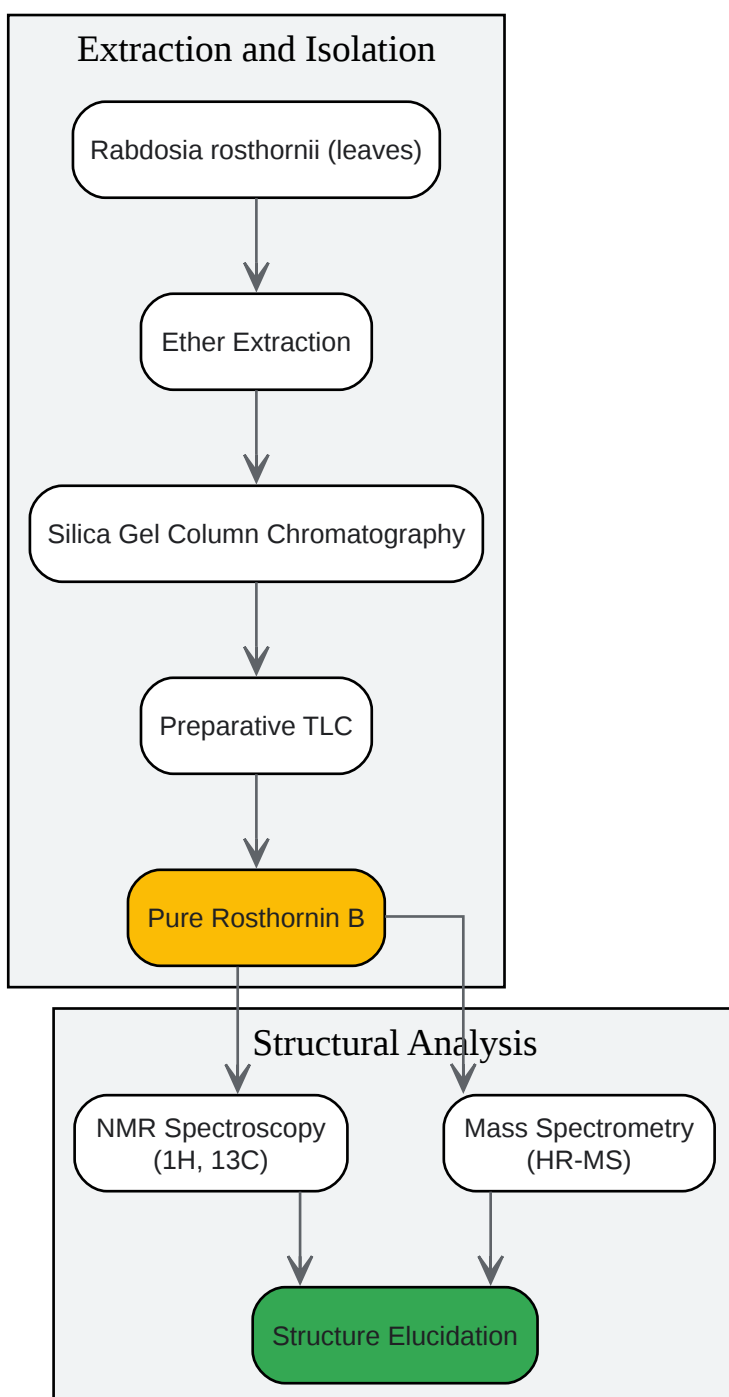
The dried and powdered leaves of *Rabdosia rosthornii* were extracted with diethyl ether. The resulting extract was then subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing **Rosthornin B** were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained on a high-resolution mass spectrometer.

Workflow and Structural Relationships

The following diagram illustrates the general workflow for the isolation and characterization of **Rosthornin B**.



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